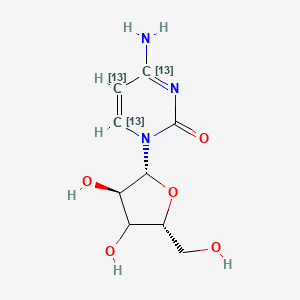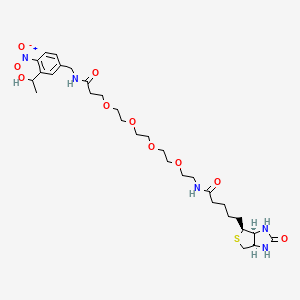
PC-Biotin-PEG4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PC-Biotin-PEG4 is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is used for biotinylation, which is the process of attaching biotin to proteins, antibodies, or other molecules. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing the stability of the labeled proteins .
准备方法
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4 is typically synthesized by reacting biotin with a PEG4 linker. The reaction involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups in proteins or other molecules. The reaction is carried out in a pH 7-9 buffer, such as phosphate-buffered saline (PBS), and the NHS ester is dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The product is then purified using techniques such as dialysis or desalting to remove any unreacted reagents .
化学反应分析
Types of Reactions
PC-Biotin-PEG4 undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: NHS esters, primary amines, pH 7-9 buffers (e.g., PBS), DMSO, DMF.
Click Reactions: Copper catalysts, azide-containing molecules, appropriate solvents.
Major Products Formed
Substitution Reactions: Biotinylated proteins or other biotinylated molecules.
Click Reactions: Triazole-linked biotinylated molecules.
科学研究应用
PC-Biotin-PEG4 has a wide range of applications in scientific research:
作用机制
PC-Biotin-PEG4 exerts its effects through the biotin-avidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is used to immobilize or detect biotinylated molecules in various assays. The PEG spacer arm enhances the solubility and reduces the steric hindrance, allowing for more efficient binding and detection .
相似化合物的比较
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure and function, used for biotinylation of proteins and other molecules.
Biotin-PEG4-Alkyne: Contains an alkyne group for click chemistry applications.
Biotin-PEG4-1,8-Naphthalimide: A derivative with dual targeting of ferroptosis and DNA, used as an antitumor agent.
Uniqueness
PC-Biotin-PEG4 is unique due to its combination of biotin and a PEG4 spacer arm, which imparts water solubility and reduces aggregation. This makes it particularly useful for biotinylation of proteins and other molecules that require enhanced solubility and stability .
属性
分子式 |
C30H47N5O10S |
|---|---|
分子量 |
669.8 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(1-hydroxyethyl)-4-nitrophenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H47N5O10S/c1-21(36)23-18-22(6-7-25(23)35(40)41)19-32-28(38)8-10-42-12-14-44-16-17-45-15-13-43-11-9-31-27(37)5-3-2-4-26-29-24(20-46-26)33-30(39)34-29/h6-7,18,21,24,26,29,36H,2-5,8-17,19-20H2,1H3,(H,31,37)(H,32,38)(H2,33,34,39)/t21?,24-,26-,29-/m0/s1 |
InChI 键 |
HVFZMBBYSOKDJU-ZACHDZNLSA-N |
手性 SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])O |
规范 SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


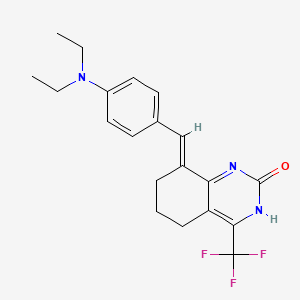
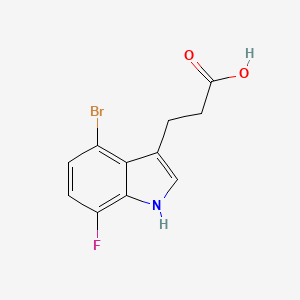
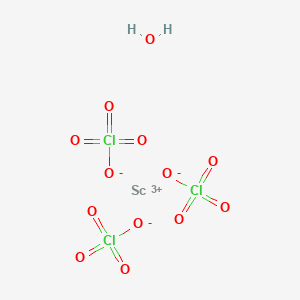
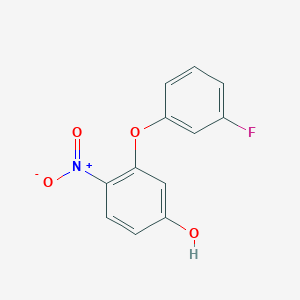
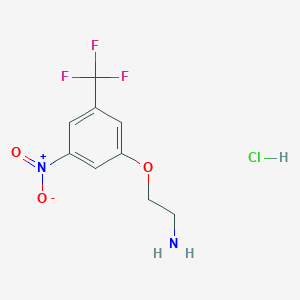
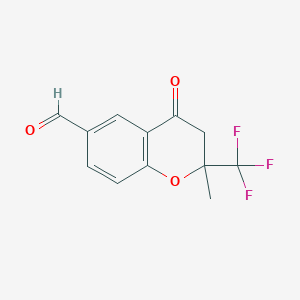
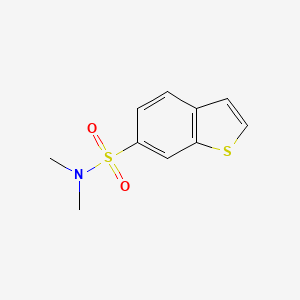
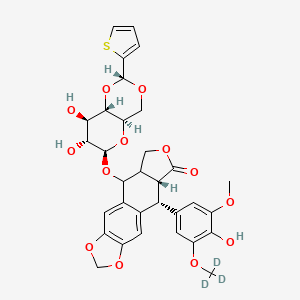
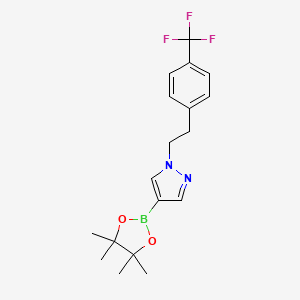
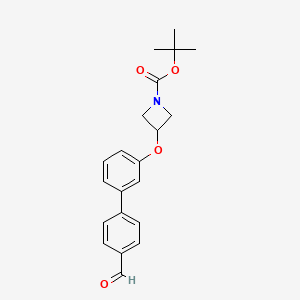
![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)
![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)

